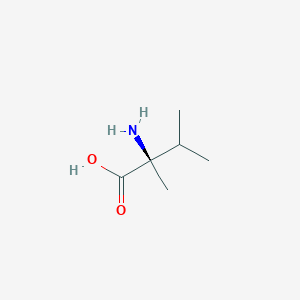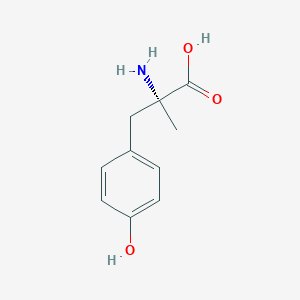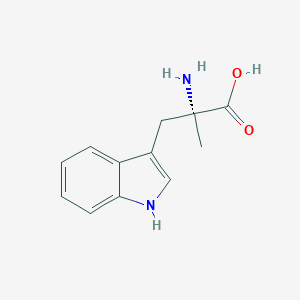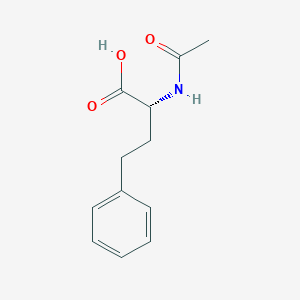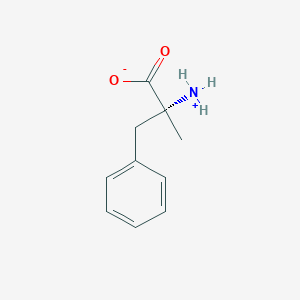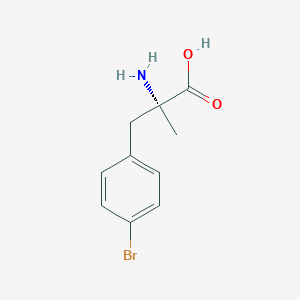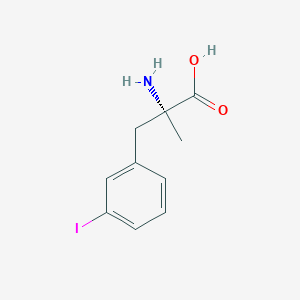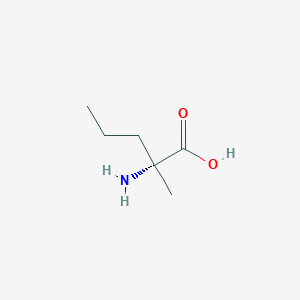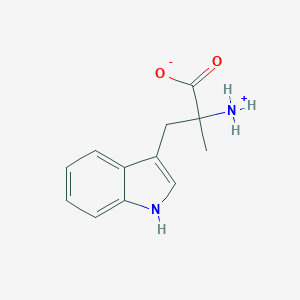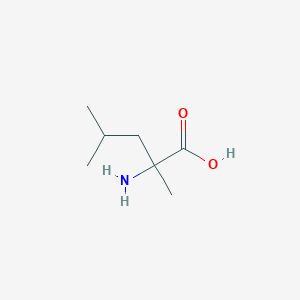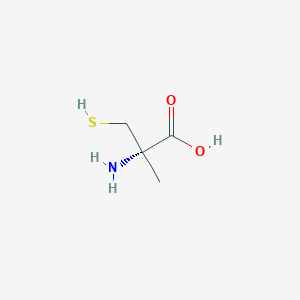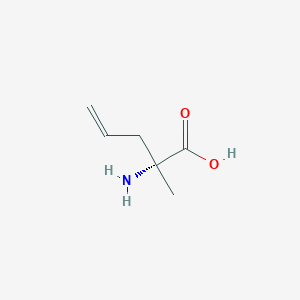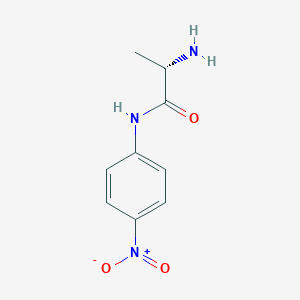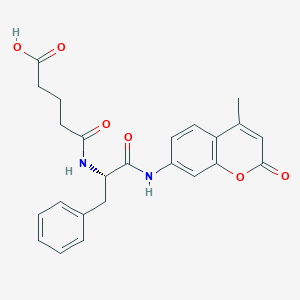
Glutaryl-phe-amc
概要
説明
Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is a synthetic compound known for its use as a fluorogenic substrate in biochemical assays. It is particularly sensitive to chymotrypsin, an enzyme that cleaves peptide bonds . This compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin involves the coupling of Glutaryl-L-phenylalanine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. It is a substrate for chymotrypsin, which cleaves the amide bond, resulting in the release of 7-amido-4-methylcoumarin .
Common Reagents and Conditions:
Enzymatic Cleavage: Chymotrypsin in a buffered solution at an optimal pH of around 7.8.
Fluorescence Detection: The reaction product, 7-amido-4-methylcoumarin, exhibits fluorescence with excitation at 380 nm and emission at 460 nm.
Major Products: The major product formed from the enzymatic cleavage of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which is detected through its fluorescent properties .
科学的研究の応用
Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate to measure the activity of chymotrypsin and other proteases.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.
Medical Research: Utilized in studies related to enzyme kinetics and the mechanism of enzyme action.
Industrial Applications: Applied in quality control processes to monitor enzyme activity in various products.
作用機序
The mechanism of action of Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin involves its cleavage by chymotrypsin. The enzyme recognizes the phenylalanine residue and cleaves the amide bond, releasing 7-amido-4-methylcoumarin. This cleavage results in a measurable increase in fluorescence, which is used to quantify enzyme activity .
類似化合物との比較
Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin analogs: These compounds have similar structures but may have different substituents on the coumarin ring, affecting their fluorescence properties.
Other Fluorogenic Substrates: Compounds such as Glutaryl-Ala-Ala-Phe-AMC and Glutaryl-Gly-Gly-Phe-AMC are also used as substrates for proteases.
Uniqueness: Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin is unique due to its high sensitivity and specificity for chymotrypsin. Its ability to emit fluorescence upon cleavage makes it a valuable tool in various biochemical and medical research applications .
特性
IUPAC Name |
5-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-15-12-23(30)32-20-14-17(10-11-18(15)20)25-24(31)19(13-16-6-3-2-4-7-16)26-21(27)8-5-9-22(28)29/h2-4,6-7,10-12,14,19H,5,8-9,13H2,1H3,(H,25,31)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPFOMJAYSBYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974179 | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58632-47-6 | |
| Record name | (S)-5-((1-Benzyl-2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-2-oxoethyl)amino)-5-oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058632476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-5-({1-hydroxy-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]-3-phenylpropan-2-yl}imino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80974179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


